molecular formula C14H8ClNO5 B3560493 4-chloro-2-formylphenyl 4-nitrobenzoate

4-chloro-2-formylphenyl 4-nitrobenzoate

Cat. No.: B3560493
M. Wt: 305.67 g/mol
InChI Key: PDCAEIBQWJAKHA-UHFFFAOYSA-N
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Description

4-Chloro-2-formylphenyl 4-nitrobenzoate is a chemical compound with the molecular formula C14H8ClNO5 and a molecular weight of 305.67 g/mol . It is a benzoate ester derivative featuring both a chloro and a nitro substituent on its aromatic rings, making it a versatile intermediate for chemical synthesis and research applications. This compound is of significant interest in organic and medicinal chemistry as a building block for the synthesis of more complex molecules. Its structure, containing both an aldehyde and a nitrobenzoate group, allows it to participate in various reactions. The aldehyde group can undergo condensations to form imines or be used in multi-step syntheses, similar to related organometallic aldehydes used to create compounds with potential biological activity . The nitro group can be reduced to an amine, further expanding its utility in creating novel chemical entities. Researchers value this compound for its potential applications in developing pharmaceutical intermediates, agrochemicals, and functional materials, following trends in the broader market for specialized nitro-phenol derivatives . It is strictly for use in a controlled laboratory environment by qualified professionals. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

(4-chloro-2-formylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO5/c15-11-3-6-13(10(7-11)8-17)21-14(18)9-1-4-12(5-2-9)16(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCAEIBQWJAKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Dihedral Angles

The position and nature of substituents significantly influence molecular geometry and crystal packing. Key comparisons include:

Compound Name Substituents (Phenyl Ring) Dihedral Angle Between Rings (°) Key Interactions Reference
4-Chloro-2-formylphenyl 4-nitrobenzoate 4-Cl, 2-CHO Not reported C–H⋯O, halogen interactions
4-Formyl-2-nitrophenyl 4-bromo benzoate (FBrB) 4-Br, 2-CHO 62.90 Br⋯O interactions
4-Formyl-2-nitrophenyl 4-chloro benzoate (FClB) 4-Cl, 2-CHO 19.55 Cl⋯O, C–H⋯O
4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate 3-NO₂, 2-CH₃ 4.96 C–H⋯O helical chains
  • Dihedral Angles : The dihedral angle between the two aromatic rings varies widely. For example, FBrB exhibits a large angle (62.90°), likely due to steric hindrance from the bromine atom, whereas the methyl-substituted derivative (4.96°) adopts a near-planar arrangement to optimize C–H⋯O interactions .
  • Halogen Effects : Bromine in FBrB participates in stronger halogen bonds (Br⋯O) compared to chlorine in FClB, influencing crystal density and thermal stability .

Spectroscopic and Physical Properties

Property 4-Chloro-2-formylphenyl 4-nitrobenzoate 4-Nitrophenyl 4-chlorobenzoate Ethyl 4-nitrobenzoate
IR (C=O stretch) ~1724 cm⁻¹ (ester), ~1690 cm⁻¹ (CHO) ~1725 cm⁻¹ (ester) ~1685 cm⁻¹ (ester)
Melting Point Not reported Not reported 398 K (125°C)
Molecular Weight 320.70 g/mol (calc.) 277.66 g/mol 195.16 g/mol
  • IR Spectroscopy : The ester carbonyl (C=O) stretch appears at ~1724 cm⁻¹ across derivatives, while the formyl group (CHO) in 4-chloro-2-formylphenyl 4-nitrobenzoate contributes an additional peak near 1690 cm⁻¹ .
  • Thermal Stability : Methyl and bromo substituents increase melting points compared to chloro analogues due to enhanced intermolecular forces .

Key Research Findings

Crystal Packing :

  • Weak C–H⋯O interactions dominate in nitrobenzoate esters, forming helical chains or layered structures. Halogen substituents (Cl, Br) introduce additional interactions (e.g., Cl⋯O) that stabilize crystal lattices .
  • Planarity in methyl-substituted derivatives (e.g., 4.96° dihedral angle) facilitates dense packing, whereas bulky substituents like bromine reduce packing efficiency .

Synthetic Methods: A two-step approach is common: (i) benzoyl chloride formation via thionyl chloride, (ii) esterification with substituted phenols . Silver perchlorate in deuterated solvents enables isotopic labeling of related esters .

Comparative Stability :

  • Brominated derivatives (FBrB) exhibit higher thermal stability than chlorinated analogues, attributed to stronger halogen bonding .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-formylphenyl 4-nitrobenzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification between 4-chloro-2-formylphenol and 4-nitrobenzoyl chloride. Key factors include:

  • Catalyst selection: Acid catalysts (e.g., H₂SO₄) or base-mediated conditions (e.g., pyridine) are used to drive esterification. Pyridine also neutralizes HCl byproducts, improving yield .
  • Solvent choice: Polar aprotic solvents like DMF or dichloromethane enhance reactivity. Evidence suggests dichloromethane achieves >75% yield under reflux for 6–8 hours .
  • Temperature control: Reactions conducted at 40–60°C minimize side reactions (e.g., formyl group oxidation). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. How can spectroscopic techniques (FT-IR, NMR) be systematically applied to confirm the structure of 4-chloro-2-formylphenyl 4-nitrobenzoate?

Methodological Answer:

  • FT-IR analysis: Key peaks include:
    • C=O stretch (ester): 1720–1740 cm⁻¹ .
    • NO₂ asymmetric stretch : 1520–1550 cm⁻¹ .
    • Formyl C=O : 1680–1700 cm⁻¹, distinguishable from ester C=O by deconvolution .
  • ¹H NMR:
    • Formyl proton : Singlet at δ 9.8–10.2 ppm.
    • Aromatic protons : Splitting patterns (e.g., para-substituted nitro group) confirm substitution .
    • Methylene/methine groups : Absence of peaks in δ 4–5 ppm rules out ester hydrolysis .

Advanced Research Questions

Q. How can contradictions between X-ray crystallography and computational structural models be resolved for this compound?

Methodological Answer:

  • X-ray validation : Single-crystal XRD (e.g., Mo-Kα radiation, 295 K) provides bond lengths/angles. For example, the nitro group’s dihedral angle with the benzene ring should be 5–10° . Discrepancies in torsional angles may arise from crystal packing effects .
  • Computational cross-check : DFT calculations (B3LYP/6-311++G**) optimize gas-phase geometry. Compare RMSD between experimental (XRD) and computed structures; deviations >0.05 Å suggest solvation or crystal effects .
  • Electron density maps : Analyze residual density to identify unaccounted intermolecular interactions (e.g., C–H···O bonds) .

Q. What mechanistic insights explain the reactivity of the formyl group in nucleophilic addition reactions?

Methodological Answer:

  • Electrophilicity : The formyl group’s electron-withdrawing nature (due to adjacent Cl and nitro groups) enhances electrophilic character. Kinetic studies using hydrazine show second-order dependence, with rate constants determined via UV-Vis monitoring .
  • Steric effects : Steric hindrance from the 4-chloro substituent directs nucleophilic attack to the ortho position. MD simulations (e.g., NAMD) model transition states to validate regioselectivity .
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates, accelerating reactions. Compare activation energies in aprotic vs. protic solvents via Eyring plots .

Q. How can conflicting data in biological activity assays (e.g., enzyme inhibition) be analyzed?

Methodological Answer:

  • Dose-response validation : Replicate assays (n ≥ 3) to identify outliers. For IC₅₀ discrepancies, use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves .
  • Structural analogs : Compare activity with derivatives (e.g., 4-bromo instead of 4-nitro). A 2021 study showed nitro groups enhance π-π stacking with enzyme active sites, increasing inhibition by ~40% .
  • Molecular docking : AutoDock Vina predicts binding poses. Contradictions may arise from protein flexibility; employ ensemble docking with multiple receptor conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-formylphenyl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
4-chloro-2-formylphenyl 4-nitrobenzoate

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